molecular formula C9H18N2 B117431 (2R,5S)-1-Allyl-2,5-dimethylpiperazine CAS No. 155766-33-9

(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Cat. No. B117431
M. Wt: 154.25 g/mol
InChI Key: VKUXNUOPPQWDMV-DTWKUNHWSA-N
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Description

“(2R,5S)-1-Allyl-2,5-dimethylpiperazine” is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 . It is an important intermediate in the synthesis of delta-opioid receptor ligands . The desired enantiomer in this synthesis is (-)- (2R,5S)-1-Allyl-2,5-dimethylpiperazine, while (+)- (2S, 5R)-1-Allyl-2,5-dimethylpiperazine is the undesired enantiomer .


Synthesis Analysis

The enantioconvergent synthesis of (-)- (2R,5S)-1-allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine has been developed to produce enantiomerically pure diamine in high yields without the need for chromatography. The key steps include an efficient optical resolution using relatively inexpensive resolving agents, followed by the interconversion of the undesired (+)-enantiomer into the desired (-)-enantiomer.


Molecular Structure Analysis

X-ray diffraction studies have provided detailed insights into the molecular and crystal structure of derivatives of (2R,5S)-1-allyl-2,5-dimethylpiperazine. For instance, the molecular structure of 1,4-bis (chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, has been determined, showing the piperazine ring in a flattened-chair conformation with side methyl groups in the axial position.


Chemical Reactions Analysis

Various chemical reactions involving (2R,5S)-1-allyl-2,5-dimethylpiperazine have been explored, including its use in synthesizing triazene derivatives and novel antimicrobial agents. These studies highlight its versatility in chemical synthesis and potential in developing new chemical entities.


Physical And Chemical Properties Analysis

The physical properties of (2R,5S)-1-allyl-2,5-dimethylpiperazine and its derivatives have been investigated, including crystal structure and thermal behavior. These studies provide a foundation for understanding its stability and behavior under various conditions. Research into the chemical properties of (2R,5S)-1-allyl-2,5-dimethylpiperazine focuses on its reactivity and potential bioactivity, including the synthesis of derivatives with potential antimicrobial properties.

Scientific Research Applications

Enantioconvergent Synthesis

The compound (2R,5S)-1-Allyl-2,5-dimethylpiperazine has been utilized in enantioconvergent synthesis processes, particularly as an intermediate in the synthesis of delta-opioid receptor ligands. This method is significant for preparing enantiomerically pure diamines, such as in the high-yield synthesis developed by Janetka et al. (2003), which does not require chromatography and allows for the laboratory preparation of large quantities of this compound (Janetka et al., 2003).

Synthesis of Piperazine Derivatives

(2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a starting material for synthesizing various piperazine derivatives. For instance, Jian (2011) developed a method to synthesize (2R,5S)-2,5-Dimethyl-4-(3Fluorobenzyl) Piperazine, demonstrating its utility in forming structurally complex piperazines (Y. Jian, 2011).

Opioid Receptor Binding Studies

This compound has also been used in the synthesis of selective δ opioid receptor agonists. For instance, Calderon et al. (1997) reported the synthesis of SNC 80, a highly selective delta opioid receptor agonist, using enantiomers of 1-allyl-trans-2,5-dimethylpiperazine (Calderon et al., 1997).

Medical Implant Applications

In the field of medical implants, (2R,5S)-1-Allyl-2,5-dimethylpiperazine-related compounds, such as piperazine copolymers, have been investigated. Bruck (1969) studied the potential of these copolymers for medical implant applications, particularly in corneal replacement (S. D. Bruck, 1969).

Crystal and Molecular Structure Studies

The crystal and molecular structure of compounds like trans-2,5-Dimethylpiperazine, which is closely related to (2R,5S)-1-Allyl-2,5-dimethylpiperazine, has been a subject of research, providing insights into the molecular geometry and interactions. Okamoto et al. (1982) determined the crystal structure of trans-2,5-Dimethylpiperazine using X-ray methods, revealing significant details about its molecular conformation (Okamoto et al., 1982).

Safety And Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

(2R,5S)-2,5-dimethyl-1-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUXNUOPPQWDMV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235781
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-1-Allyl-2,5-dimethylpiperazine

CAS RN

155836-78-5, 155766-33-9
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155836-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 2,5-dimethyl-1-(2-propen-1-yl)-, (2R,5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-trans-1-Allyl-2,5-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JW Janetka, MS Furness, X Zhang… - The Journal of …, 2003 - ACS Publications
A convenient, high-yield enantioconvergent synthesis of (−)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine has been developed. This compound is an important …
Number of citations: 10 pubs.acs.org
MJ Bishop, DM Garrido, GE Boswell… - Journal of medicinal …, 2003 - ACS Publications
Opioid analgesics with both μ and δ opioid receptor activation represent a new approach to the treatment of severe pain with an improved safety profile. Compounds with this profile …
Number of citations: 28 pubs.acs.org
SN Calderon, KC Rice, RB Rothman… - Journal of medicinal …, 1997 - ACS Publications
The highly selective delta (δ) opioid receptor agonist SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, (+)-21] and novel …
Number of citations: 91 pubs.acs.org
MS Furness, X Zhang, A Coop… - Journal of medicinal …, 2000 - ACS Publications
Potent, selective, and efficacious δ-opioid receptor agonists such as (+)-4-[(αR)-α-(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl-3-methoxybenzyl]-N,N-diethylbenzamide [SNC80, (+)-2] …
Number of citations: 29 pubs.acs.org
S Gatfaoui, N Issaoui, AS Kazachenko… - Zeitschrift für …, 2023 - degruyter.com
The present study investigates the physicochemical and biological properties of a novel inorganic-organic hybrid material called (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate (…
Number of citations: 3 www.degruyter.com
MJ Bishop, RW McNutt - The delta receptor, 2003 - taylorfrancis.com
The clinical treatment of moderate to severe pain relies on traditional opioid analgesics, such as morphine (1)[1a, b] and fentanyl (2)(Fig. 1)[1]. Morphine is one of several known related …
Number of citations: 2 www.taylorfrancis.com
SN Calderon - Chemistry of Opioids, 2011 - Springer
The discovery of the selective delta (δ) opioid agonists SNC 80 and BW373U86, which possess a diarylmethylpiperazine structure unique among opioids, represented a major advance …
Number of citations: 9 link.springer.com
Y Katsura, X Zhang, K Homma, KC Rice… - Journal of medicinal …, 1997 - ACS Publications
A series of N-alkyl- and N,N-dialkyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]benzamides were synthesized and evaluated for binding affinities at μ, δ, and κ opioid …
Number of citations: 29 pubs.acs.org
FI Carroll, JP Cueva, JB Thomas… - ACS medicinal …, 2010 - ACS Publications
This report describes the discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists. Compounds in this new series include N-phenylpropyl (3S)-3…
Number of citations: 13 pubs.acs.org

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